

# A Comprehensive Review of the Biological Activities of Pseudolaric Acid D

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | Pseudolaric acid D |           |  |  |  |
| Cat. No.:            | B1181451           | Get Quote |  |  |  |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Pseudolaric acid D** (PLAD) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. This natural product, along with its more extensively studied analogue Pseudolaric acid B (PAB), has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides a detailed overview of the known biological functions of **Pseudolaric acid D**, with a focus on its anti-inflammatory, anticancer, and antifungal properties. Where data for PLAD is limited, relevant findings for PAB are included to provide a broader context of the potential activities of this class of compounds.

## **Anti-inflammatory Activity**

**Pseudolaric acid D** has demonstrated significant anti-inflammatory effects, particularly in the context of atherosclerosis, a chronic inflammatory disease.[1] Studies have shown that PLAD can modulate immune responses and reduce the expression of pro-inflammatory cytokines.

#### Key Findings:

- In a mouse model of atherosclerosis, PLAD administration significantly improved lipid metabolism and reduced the area of atherosclerotic lesions.[1][2]
- PLAD was found to decrease the levels of Ly6Chi monocytes and neutrophil extracellular traps (NETs), both of which are involved in the inflammatory cascade of atherosclerosis.[1]



 The expression of pro-inflammatory cytokines IL-1β and IL-18 was markedly reduced by PLAD treatment.[1]

These findings suggest that **Pseudolaric acid D** may be a promising therapeutic candidate for the treatment of atherosclerosis and other inflammation-related diseases.[1] The anti-inflammatory effects of the closely related PAB have also been documented, with studies showing its ability to inhibit the NF-kB and p38-MAPK signaling pathways.[3][4][5]

### **Anticancer Activity**

While much of the anticancer research in this family of compounds has focused on Pseudolaric acid B, the findings provide valuable insights into the potential mechanisms of **Pseudolaric** acid **D**. PAB has been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines.[6][7][8]

Key Mechanisms of Action (primarily from PAB studies):

- Cell Cycle Arrest: PAB induces G2/M phase cell cycle arrest in tumor cells, a critical step in inhibiting cell proliferation.[6][8][9] This is often accompanied by the downregulation of key cell cycle proteins such as CDK1 and cyclin B1.[6]
- Induction of Apoptosis: PAB triggers apoptosis through multiple pathways. This includes the mitochondrial (intrinsic) pathway, characterized by the release of cytochrome c and activation of caspases, and the extrinsic pathway involving death receptors like DR5.[6][7][10]
- Inhibition of Signaling Pathways: PAB has been shown to inhibit several carcinogenic signaling pathways, including PI3K/AKT/mTOR, STAT3, ERK1/2, and GSK-3β/β-catenin.[6]
   [11]
- Microtubule Destabilization: PAB acts as a microtubule-destabilizing agent, disrupting the formation of the mitotic spindle and leading to mitotic arrest.

The IC50 values for PAB against various cancer cell lines have been reported to range from 0.17 to 5.20  $\mu$ mol/L.[8]

### **Antifungal Activity**



The root bark of Pseudolarix kaempferi has been used in traditional Chinese medicine for centuries to treat fungal skin infections.[3][10] Both Pseudolaric acid A (PAA) and Pseudolaric acid B (PAB) have been identified as major antifungal components.[12][13]

#### Key Findings:

- PAB exhibits broad-spectrum antifungal activity, including against fluconazole-resistant strains of Candida tropicalis.[14]
- The median MIC values for PAB against C. tropicalis isolates range from 8 to 16 μg/mL.[14]
- PAB has also shown efficacy against Aspergillus fumigatus, a common cause of fungal keratitis, by inhibiting its growth and biofilm formation.[15][16]
- Pseudolaric acid A has also demonstrated antifungal effects against non-albicans Candida species, with MICs ranging from 8 to 128 μg/mL.[17][18][19]

# **Quantitative Data Summary**

The following tables summarize the available quantitative data for the biological activities of Pseudolaric acids.

Table 1: Anticancer Activity of Pseudolaric Acid B

| Cell Line    | Cancer Type | IC50 (µmol/L) | Reference |
|--------------|-------------|---------------|-----------|
| Various      | Multiple    | 0.17 - 5.20   | [8]       |
| HKC (normal) | Kidney      | 5.77          | [8]       |

Table 2: Antifungal Activity of Pseudolaric Acids

| Compound           | Fungal Species             | MIC Range (μg/mL) | Reference    |
|--------------------|----------------------------|-------------------|--------------|
| Pseudolaric Acid B | Candida tropicalis         | 8 - 16            | [14]         |
| Pseudolaric Acid A | Candida (non-<br>albicans) | 8 - 128           | [17][18][19] |



# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are summaries of methodologies used in key studies on Pseudolaric acids.

## **Atherosclerosis Mouse Model (for PLAD)**

- Animal Model: ApoE-/- mice were fed a high-fat diet to induce atherosclerosis.
- Treatment: Pseudolaric acid D was administered intragastrically at a dose of 5 mg/kg for four weeks.
- Analysis: Lipid metabolism was assessed, and atherosclerotic lesion areas and vascular wall changes were evaluated. Inflammatory markers such as Ly6Chi monocytes, NETs, IL-1β, and IL-18 were quantified.[1]

### **Cell Viability and Apoptosis Assays (for PAB)**

- Cell Lines: Various cancer cell lines (e.g., MDA-MB-231, HN22) were used.
- Cell Viability: Cell Counting Kit-8 (CCK-8), EdU, and colony formation assays were employed to assess the inhibitory effect of PAB on cell proliferation.[6]
- Apoptosis Detection: Apoptosis was quantified using Annexin V-FITC/PI staining followed by flow cytometry. The activation of caspases and cleavage of PARP were analyzed by Western blotting.[6][10]

# **Antifungal Susceptibility Testing**

- Method: Broth microdilution method was used to determine the minimum inhibitory concentration (MIC) of Pseudolaric acids against various fungal isolates.
- Checkerboard Assay: To assess synergistic effects with other antifungal agents like fluconazole, a checkerboard microdilution assay was performed.[14][17]

# Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with the biological activities of Pseudolaric acids.





Click to download full resolution via product page

Caption: PLAD's anti-inflammatory effect on atherosclerosis.



## PAB-Induced Apoptosis via PI3K/AKT/mTOR Pathway



Click to download full resolution via product page

Caption: PAB's pro-apoptotic mechanism via PI3K/AKT/mTOR.



# Experimental Workflow for Antifungal Activity Fungal Isolates Broth Microdilution Assay Checkerboard Assay Determine MIC Assess Synergy

Click to download full resolution via product page

Caption: Workflow for determining antifungal activity.

In conclusion, **Pseudolaric acid D** and its analogues exhibit a remarkable range of biological activities that warrant further investigation for their therapeutic potential. Their anti-inflammatory, anticancer, and antifungal properties, mediated through various molecular mechanisms, position them as promising lead compounds for future drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. The anti-inflammatory effects of Pseudorlaric acid D on atherosclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 4. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] PubMed

#### Foundational & Exploratory





[pubmed.ncbi.nlm.nih.gov]

- 5. Pseudolaric acid B inhibits T-cell mediated immune response in vivo via p38MAPK signal cascades and PPARy activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pseudolaric acids: isolation, bioactivity and synthetic studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.polyu.edu.hk [research.polyu.edu.hk]
- 14. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non- albicans Candida Species PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non-albicans Candida Species PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Review of the Biological Activities of Pseudolaric Acid D]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1181451#what-are-the-known-biological-activities-of-pseudolaric-acid-d]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com